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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the structural and functional properties

of human Aminoacylase I (ACY1) and Aminoacylase II (ACY2), also known as

aspartoacylase. The information presented is supported by experimental data to aid in research

and drug development endeavors.

Introduction
Aminoacylase I (N-acyl-L-amino-acid amidohydrolase, EC 3.5.1.14) and Aminoacylase II

(aspartoacylase, EC 3.5.1.15) are both members of the M20 family of metallopeptidases.

These cytosolic enzymes play crucial roles in the catabolism of N-acylated amino acids.

Despite their classification within the same family, they exhibit distinct substrate specificities,

tissue distribution, and are associated with different metabolic disorders. Understanding their

structural and functional differences is critical for elucidating their physiological roles and for the

development of targeted therapeutics.
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Feature Aminoacylase I (ACY1)
Aminoacylase II (ACY2) /
Aspartoacylase

Gene ACY1 ASPA

EC Number 3.5.1.14 3.5.1.15[1]

Function

Catalyzes the hydrolysis of N-

acylated L-amino acids (except

N-acetyl-L-aspartate) to L-

amino acids and an acyl

group.[2][3]

Catalyzes the deacylation of N-

acetyl-L-aspartate (NAA) to L-

aspartate and acetate.[1][3]

Substrate Specificity

Broad specificity for N-acylated

neutral, aliphatic amino acids

such as N-acetyl-methionine.

Highly specific for N-acetyl-L-

aspartate (NAA).

Tissue Distribution

Highest expression in the

kidney, with strong expression

in the brain and weaker

expression in the placenta and

spleen.

Primarily found in the brain,

specifically in

oligodendrocytes.

Associated Disease

Aminoacylase I deficiency, a

metabolic disorder with

neurological symptoms.

Canavan disease, a severe

progressive neurodegenerative

leukodystrophy.

Structural Comparison
Both Aminoacylase I and Aminoacylase II are zinc-dependent hydrolases. X-ray

crystallography studies have revealed key structural features of both enzymes.
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Structural Feature Aminoacylase I (ACY1)
Aminoacylase II (ACY2) /
Aspartoacylase

Quaternary Structure Homodimer
Dimer of two identical

monomers.

Metal Cofactor Zinc (Zn²⁺) Zinc (Zn²⁺)

PDB Accession (Human) 1Q7L 2O4H, 2I3C, 4MRI, etc.

Overall Fold
Belongs to the peptidase

M20A family.

The N-terminal domain is

similar to zinc-dependent

hydrolases like

carboxypeptidase A.

Active Site
Contains a binuclear zinc

center.

Contains a single zinc ion in

the active site.

The following diagram illustrates the key structural differences between the active sites of

Aminoacylase I and Aminoacylase II.

Structural Comparison of Aminoacylase Active Sites

Aminoacylase I (ACY1) Aminoacylase II (ACY2)

Active Site

Binuclear Zinc Center (Zn²⁺, Zn²⁺)

Active Site

Mononuclear Zinc Center (Zn²⁺)

Click to download full resolution via product page

Caption: Comparison of the metal centers in the active sites of ACY1 and ACY2.

Enzymatic Kinetics
The kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) or

catalytic rate constant (kcat), provide insights into the catalytic efficiency and substrate affinity

of an enzyme.
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Enzyme Substrate Kₘ (mM) kcat (s⁻¹) Vₘₐₓ
Expression
System

Human

Aminoacylas

e I

N-acetyl-DL-

methionine
0.24 (M)¹ -

0.3152 (mmol

L⁻¹s⁻¹)¹

Porcine

Kidney¹

Human

Aminoacylas

e II

N-acetyl-L-

aspartate
0.12 ± 0.03 12.7 ± 0.05 -

Pichia

pastoris

¹Data for porcine Aminoacylase I. Specific kinetic data for human Aminoacylase I was not

found in the reviewed literature. The high Kₘ value for the porcine enzyme may be specific to

the experimental conditions.

Experimental Protocols
Expression and Purification of Recombinant Human
Aminoacylase II (Pichia pastoris)
This protocol is based on the methods described for the expression of human aspartoacylase

in Pichia pastoris.

Gene Cloning: The gene encoding human aspartoacylase (ASPA) is amplified by PCR and

cloned into a suitable Pichia expression vector.

Yeast Transformation and Selection: The expression vector is transformed into a suitable P.

pastoris strain (e.g., KM71H). Transformants are selected on appropriate selective media.

Protein Expression: A selected colony is grown in a glycerol-based medium to generate

biomass. Protein expression is then induced by switching to a methanol-containing medium.

Cell Lysis: The yeast cells are harvested by centrifugation and resuspended in a lysis buffer

(e.g., 20 mM potassium phosphate, pH 7.4, containing 500 mM NaCl, 20 mM imidazole, and

5% glycerol with a protease inhibitor like PMSF). The cells are then lysed using methods

such as sonication or a French press.
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Purification:

Affinity Chromatography: If a His-tag was incorporated, the cell lysate is clarified by

centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is

washed, and the protein is eluted with an imidazole gradient.

Ion Exchange Chromatography: Further purification can be achieved using anion

exchange chromatography (e.g., Source 15Q column) with a salt gradient elution.

Purity Analysis and Storage: The purity of the enzyme is assessed by SDS-PAGE. The

purified protein is dialyzed into a storage buffer (e.g., 50 mM HEPES, pH 7.4, containing 100

mM NaCl and 1 mM DTT) and stored at -80°C.

Aminoacylase II (Aspartoacylase) Activity Assay
This is a coupled-enzyme spectrophotometric assay.

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

25 mM HEPES buffer, pH 7.2

1 mM Mg(OAc)₂

0.1 mM β-mercaptoethanol

Varying concentrations of the substrate, N-acetyl-L-aspartate (NAA)

Excess L-aspartase

Initiation: The reaction is initiated by the addition of the purified Aminoacylase II enzyme.

Measurement: The activity of aspartoacylase is determined by monitoring the increase in

absorbance at 240 nm, which corresponds to the formation of fumarate from the deamination

of the aspartate product by L-aspartase (ε = 2.53 mM⁻¹cm⁻¹).

Data Analysis: The initial reaction velocities are plotted against the substrate concentrations,

and the kinetic parameters (Kₘ and Vₘₐₓ) are determined by fitting the data to the Michaelis-

Menten equation.
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The following diagram illustrates the workflow for the expression, purification, and activity assay

of recombinant Aminoacylase II.

Experimental Workflow for Aminoacylase II

Expression
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Caption: Workflow for recombinant Aminoacylase II production and characterization.

Conclusion
Aminoacylase I and Aminoacylase II, while both being zinc-dependent metalloenzymes,

exhibit significant differences in their structure, substrate specificity, and physiological roles.

ACY1 has a broader substrate range, primarily acting on N-acylated neutral amino acids, and is

highly expressed in the kidney. In contrast, ACY2 is highly specific for N-acetyl-L-aspartate and

is predominantly found in the brain. These differences are reflected in their distinct roles in

metabolism and the different diseases associated with their deficiencies. The detailed structural

and kinetic data, along with the experimental protocols provided in this guide, offer a valuable

resource for researchers and professionals in the fields of biochemistry, neuroscience, and

drug development. Further research into the precise mechanisms of these enzymes will

undoubtedly pave the way for novel therapeutic strategies for related metabolic disorders.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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